1-Benzoyl-3-(3-fluorophenyl)thiourea

Description

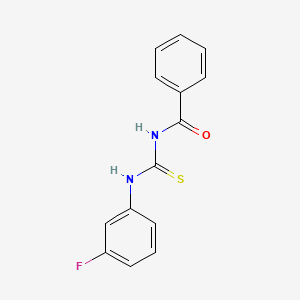

Structure

2D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNHMPKARKINRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzoyl 3 3 Fluorophenyl Thiourea

Conventional Synthesis Routes for Aroylthioureas

In situ Generation of Aroyl Isothiocyanates from Acid Chlorides and Thiocyanates

The initial step in the conventional synthesis of aroylthioureas involves the formation of an aroyl isothiocyanate intermediate. This is typically achieved by reacting an aroyl chloride with a thiocyanate (B1210189) salt. nih.gov Common thiocyanate sources include ammonium (B1175870) thiocyanate and potassium thiocyanate. The reaction is generally carried out in an anhydrous organic solvent, such as acetone (B3395972) or acetonitrile (B52724), to prevent hydrolysis of the acid chloride and the isothiocyanate intermediate. nih.govacs.org

For the synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea, benzoyl chloride would be the starting aroyl chloride. The reaction with the thiocyanate salt proceeds via nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride ion from the benzoyl chloride, forming benzoyl isothiocyanate. This intermediate is highly reactive and is not typically isolated.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound can be influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. While specific optimization studies for this exact compound are not extensively detailed in the literature, data from the synthesis of analogous compounds provide valuable insights into optimizing the reaction conditions.

Generally, anhydrous solvents such as acetone and acetonitrile are preferred to minimize side reactions. nih.govacs.org The reaction is often conducted at reflux temperature to drive the reaction to completion, with reaction times typically ranging from a few hours to overnight. unair.ac.id The choice of the thiocyanate salt, either ammonium or potassium thiocyanate, can also influence the reaction, though both are commonly and effectively used. nih.govacs.org The yield of the final product is often high, frequently exceeding 80%. nih.gov

| Aroyl Chloride | Aniline (B41778) | Thiocyanate Salt | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzoyl chloride | N-ethylaniline | Ammonium thiocyanate | Acetone | Not specified | 80 |

| 4-tertiary-butylbenzoyl chloride | Allylthiourea | Not specified | THF | Reflux | 25.3 |

| 2,4-dichlorobenzoyl chloride | N-phenylthiourea | Not specified | THF | Reflux | Not specified |

| Isomeric fluorobenzoyl chlorides | Isomeric fluoroanilines | Potassium thiocyanate | Anhydrous acetone | Not specified | High |

Strategies for Substituent Introduction and Analog Synthesis

The synthesis of analogs of this compound is crucial for structure-activity relationship studies. The versatility of the synthetic route allows for the introduction of a wide array of substituents on both the benzoyl and phenyl rings.

Exploration of Isomeric Fluorobenzoyl and Fluorophenyl Substitutions

A significant area of exploration in the synthesis of analogs of this compound involves the variation of the position of the fluorine substituent on both aromatic rings. By utilizing different isomeric fluorobenzoyl chlorides and fluoroanilines, a library of compounds can be generated. For instance, reacting 2-fluorobenzoyl chloride, 3-fluorobenzoyl chloride, or 4-fluorobenzoyl chloride with 2-fluoroaniline, 3-fluoroaniline (B1664137), or 4-fluoroaniline (B128567) allows for a systematic investigation of how the fluorine position affects the compound's properties. nih.gov This approach has been successfully employed to synthesize a variety of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. nih.gov

| Fluorobenzoyl Chloride Isomer | Fluoroaniline Isomer | Resulting Compound Structure |

|---|---|---|

| 2-Fluorobenzoyl chloride | 2-Fluoroaniline | 1-(2-Fluorobenzoyl)-3-(2-fluorophenyl)thiourea |

| 2-Fluorobenzoyl chloride | 3-Fluoroaniline | 1-(2-Fluorobenzoyl)-3-(3-fluorophenyl)thiourea |

| 3-Fluorobenzoyl chloride | 2-Fluoroaniline | 1-(3-Fluorobenzoyl)-3-(2-fluorophenyl)thiourea |

| 4-Fluorobenzoyl chloride | 4-Fluoroaniline | 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)thiourea |

Functionalization at Terminal Aroyl and Phenyl Moieties

Further diversification of the this compound scaffold can be achieved by introducing various functional groups at the terminal aroyl and phenyl moieties. This is primarily accomplished by using appropriately substituted starting materials.

For functionalization of the aroyl moiety, a wide range of substituted benzoyl chlorides can be employed. nih.gov These can contain electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro) at various positions on the benzene (B151609) ring. researchgate.net Similarly, the phenyl moiety can be functionalized by starting with substituted anilines. nih.gov This allows for the introduction of a diverse array of chemical functionalities, which can be used to modulate the electronic properties, lipophilicity, and steric profile of the final compound. For instance, the synthesis of benzoylthiourea (B1224501) derivatives with additional fluorine atoms or trifluoromethyl groups has been reported. nih.gov

Post-synthetic modification of the aroylthiourea scaffold is less common but represents another potential strategy for functionalization. This could involve reactions targeting specific functional groups that were incorporated into the starting materials, allowing for further chemical elaboration after the thiourea (B124793) core has been assembled.

Advanced Structural Characterization and Conformational Analysis of 1 Benzoyl 3 3 Fluorophenyl Thiourea

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea, identifying its key functional groups, and understanding its electronic properties.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification (N-H, C=O, C=S)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule.

The FTIR spectrum of related thiourea (B124793) derivatives shows strong absorption peaks for the N-H stretching vibrations, typically observed in the range of 3200 to 3400 cm⁻¹. researchgate.net The carbonyl (C=O) group exhibits a strong absorption band around 1700 cm⁻¹, while bands in the 1600-1500 cm⁻¹ region are indicative of the benzene (B151609) ring. researchgate.net Specifically, in a closely related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the N-H stretching vibrations are observed at 3350 and 3280 cm⁻¹. mdpi.com The C=O and C=S stretching vibrations for this molecule are found at 1638 cm⁻¹ and 1240 cm⁻¹, respectively. mdpi.com The presence of an intramolecular N-H···O=C hydrogen bond can shift the N-H stretching modes to lower frequencies.

The C=S bond length is typically found to be around 1.68 Å, which is characteristic of a double bond, while the C=O bond length is approximately 1.22 Å. researchgate.net

Table 1: Key Vibrational Frequencies for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | ~1700 |

| C=S | Stretching | ~1240 - 1380 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

In the ¹H NMR spectrum of a related compound, N-(3-fluorophenyl)benzamide, the aromatic protons appear as multiplets in the range of 6.76 to 7.80 ppm. rsc.org The N-H proton typically appears as a broad singlet. For 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, broad singlets for the two N-H protons were observed at δ 9.17 and 4.61 ppm. mdpi.com

The ¹³C NMR spectrum of N-(3-fluorophenyl)benzamide shows signals for the aromatic carbons between 107.6 and 139.4 ppm. rsc.org The carbonyl carbon (C=O) is typically observed further downfield. In 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the carbonyl and thiocarbonyl carbons were observed at δ 176.3 and 178.2 ppm, respectively. mdpi.com

Table 2: Representative NMR Chemical Shifts for Thiourea Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 6.7 - 7.8 |

| ¹H | Amide (N-H) | 4.6 - 9.7 |

| ¹³C | Aromatic (C) | 107 - 140 |

| ¹³C | Carbonyl (C=O) | ~160 - 177 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation patterns observed can provide valuable information for structural elucidation, often showing characteristic losses of small molecules or radicals. For instance, flavonoids, which share some structural motifs with the title compound, commonly exhibit neutral losses of H₂O and CO. mdpi.com

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For thiourea and its derivatives, absorption bands are typically observed in the UV region. For instance, a thiourea solution exhibits an absorption range of 225 to 270 nm. mdpi.com A solution containing a cobalt-thiourea complex shows a similar absorption range from 225 to 270 nm, with a maximum absorption at 243 nm. mdpi.com Isomerization in thiourea derivatives can significantly influence the maximum absorption wavelengths (λMAX), indicating that structural variations affect their electronic transitions. carta-evidence.org

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameters: Crystal System, Space Group, Unit Cell Dimensions, and Z-Value

The crystallographic parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. For a related compound, 1-benzoyl-3-(4-fluorophenyl)thiourea, the crystal structure was determined to be triclinic with the space group P1. nih.gov

For another similar structure, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the compound crystallizes in the monoclinic space group P2₁/c. mdpi.comresearchgate.net

Table 3: Crystallographic Data for Related Thiourea Derivatives

| Parameter | 1-benzoyl-3-(4-fluorophenyl)thiourea nih.gov | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea mdpi.com |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| a (Å) | 9.6265 (4) | 13.0966 (9) |

| b (Å) | 11.1329 (4) | 16.6460 (13) |

| c (Å) | 13.8252 (5) | 7.8448 (5) |

| α (°) | 110.646 (3) | 90 |

| β (°) | 100.708 (3) | 106.721 (5) |

| γ (°) | 102.762 (3) | 90 |

| V (ų) | 1294.58 (9) | 1637.9 (2) |

These crystallographic studies reveal that the molecular conformation is often stabilized by an intramolecular N-H···O hydrogen bond. nih.govacs.org In the crystal packing, intermolecular hydrogen bonds, such as N-H···S interactions, can link molecules into dimers or other supramolecular assemblies. nih.gov

Detailed Molecular Conformation Analysis: Dihedral Angles between Aromatic Rings and Thiourea Moiety

Detailed experimental values for the dihedral angles between the 3-fluorophenyl ring, the benzoyl ring, and the central thiourea moiety for this compound are not present in the currently available literature. This information is critical for defining the three-dimensional shape and steric arrangement of the molecule.

Analysis of Intramolecular Hydrogen Bonding (e.g., N-H…O) and Stabilization of Conformations

While aroyl thioureas commonly exhibit an intramolecular N-H···O hydrogen bond that forms a six-membered pseudo-ring and stabilizes a planar conformation of the core structure, specific bond lengths, angles, and energies for this interaction in this compound have not been reported. nih.govresearchgate.net This bond is crucial for locking the molecule into a specific, low-energy conformation.

Investigation of Intermolecular Hydrogen Bonding Networks (e.g., N-H…S) and Crystal Packing Architectures

The formation of intermolecular hydrogen bonds, particularly the N-H···S interaction, is a defining feature in the crystal packing of many thiourea derivatives. nih.govscienceopen.com These interactions often lead to the formation of characteristic supramolecular structures, such as centrosymmetric dimers. However, a detailed description of the specific hydrogen-bonding motifs, network topology, and resulting crystal packing architecture for this compound is not available in published research.

Coordination Chemistry and Metal Complexation with 1 Benzoyl 3 3 Fluorophenyl Thiourea As a Ligand

Principles of Ligand Design for Thiourea (B124793) Derivatives

The design of thiourea-based ligands, such as 1-benzoyl-3-(3-fluorophenyl)thiourea, is predicated on the strategic placement of functional groups to modulate their coordination properties. The inherent flexibility of the thiourea backbone allows for the synthesis of a wide range of structures with varied functionalities. The presence of both hard and soft donor atoms makes these compounds versatile ligands for a variety of metal ions.

Key aspects of ligand design for these derivatives include:

Electronic Effects: The introduction of a benzoyl group at one nitrogen atom and a 3-fluorophenyl group at the other significantly influences the electron density distribution across the molecule. The electron-withdrawing nature of the benzoyl group and the fluorine atom can affect the donor strength of the adjacent nitrogen and sulfur atoms.

Steric Hindrance: The size and orientation of the benzoyl and 3-fluorophenyl groups can create steric hindrance around the potential coordination sites. This can influence the coordination geometry of the resulting metal complexes and may favor certain coordination modes over others.

Intramolecular Hydrogen Bonding: A common feature in the solid-state structures of N-benzoyl-N'-phenylthioureas is an intramolecular N—H⋯O hydrogen bond, which forms a stable six-membered ring. nih.govnih.gov This interaction can stabilize a specific conformation of the ligand, potentially influencing its coordination behavior.

Tautomerism: Thiourea derivatives can exist in thione-thiol tautomeric forms. uzh.ch The equilibrium between these forms can be influenced by the solvent, pH, and the nature of the metal ion, providing different potential binding sites.

Elucidation of Coordination Modes and Donor Atom Preferences

This compound and related acyl thiourea derivatives exhibit a variety of coordination modes, a versatility that stems from the presence of multiple potential donor atoms (S, N, and O). rsc.org The preference for a particular coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific electronic and steric properties of the ligand.

In many instances, acyl thiourea derivatives act as monodentate ligands, coordinating to a metal center through a single donor atom. rsc.org

S-Coordination: The soft sulfur atom of the thiocarbonyl group is a common coordination site, particularly for soft metal ions. This mode of coordination is often observed in complexes where the ligand remains neutral.

N-Coordination: Coordination can also occur through one of the nitrogen atoms. However, this is generally less common than S-coordination unless steric or electronic factors favor it.

A prevalent coordination mode for acyl thiourea ligands is bidentate chelation, where the ligand binds to a single metal center through two donor atoms, forming a stable chelate ring. rsc.org

N,S-Chelation: In this mode, the ligand typically coordinates through the sulfur atom of the thiocarbonyl group and one of the nitrogen atoms of the thiourea moiety. mdpi.com This often involves the deprotonation of the nitrogen atom, leading to the formation of a monoanionic ligand. This bidentate coordination has been observed in complexes with various transition metals.

Beyond simple mononuclear complexes, this compound and its analogs can participate in the formation of more complex polymetallic and bridging structures. rsc.org

Bridging Ligands: The ability of the thiourea backbone to adopt different conformations allows it to bridge two or more metal centers. The sulfur atom, in particular, can act as a bridging atom, leading to the formation of dimeric or polymeric structures. For instance, in some copper(I) complexes, the sulfur atom of an acyl thiourea ligand has been observed to bridge two metal centers. rsc.org

The formation of these higher-order structures is dependent on the specific ligand, the metal-to-ligand ratio, and the reaction conditions employed.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound as a ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.tr The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound and related acyl thiourea derivatives have been successfully used to synthesize complexes with a wide range of d-block transition metals. uzh.chrsc.org

Copper (Cu): Copper complexes of thiourea derivatives have been extensively studied. mdpi.com These complexes can exhibit various geometries, including square planar and tetrahedral, depending on the oxidation state of the copper and the coordination mode of the ligand.

Cobalt (Co) and Nickel (Ni): Complexes of cobalt and nickel with acyl thiourea ligands have also been reported. ksu.edu.tr The magnetic and spectral properties of these complexes provide insights into their coordination geometry, which can be tetrahedral or octahedral.

Platinum (Pt) and Palladium (Pd): Platinum and palladium form stable square planar complexes with thiourea-based ligands. rsc.org These complexes are of interest due to their potential applications in catalysis and medicine.

Rhodium (Rh): Rhodium complexes with these ligands have also been explored, often exhibiting interesting catalytic properties.

Silver (Ag): Silver complexes with thiourea derivatives have been synthesized and characterized, with coordination often occurring through the sulfur atom. nih.gov

The characterization of these complexes typically involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and infer their geometry.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the stoichiometry of the complexes.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Electronic Spectra for S-Binding)

The coordination of this compound to a metal center is expected to induce significant changes in its electronic spectrum, providing key signatures of the metal-ligand interaction. Benzoylthiourea (B1224501) derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π–π* and n–π* transitions within the aromatic rings and the C=O and C=S chromophores.

Upon complexation, particularly through the soft sulfur donor atom (S-binding), shifts in these absorption bands are anticipated. The n–π* transition associated with the C=S group is particularly sensitive to coordination. When the sulfur atom binds to a metal ion, the energy of its non-bonding orbital is lowered, typically resulting in a blue shift (hypsochromic shift) of the n–π* band. Concurrently, new absorption bands may appear in the visible region, which are often attributable to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing further evidence of complex formation. researchgate.net

For instance, studies on similar N-(p-chlorophenyl)-N'-benzoyl thiourea complexes have shown distinct bands in the UV-Vis region, with π–π* transitions from the aromatic moieties and n–π* transitions from the C=O and C=S groups. The electronic spectra of metal complexes with ligands related to this compound would likely exhibit similar characteristics, as outlined in the table below, which summarizes typical electronic spectral data for benzoylthiourea-metal complexes.

| Transition Type | Typical Wavelength Range (nm) | Assignment | Comment upon Complexation |

|---|---|---|---|

| π–π | 250-300 | Aromatic Rings | Minor shifts expected. |

| n–π | 320-350 | C=O and C=S groups | Significant shifts, particularly for the C=S group, indicating S-coordination. |

| d-d / LMCT | 400-700 | Metal d-orbitals / Ligand-to-Metal Charge Transfer | Appearance of new, often broad, bands confirming metal-ligand interaction. researchgate.net |

Structural Analysis of Coordination Geometries (e.g., Square Planar, Tetrahedral)

The geometry of metal complexes formed with this compound is dictated by the nature of the metal ion, its oxidation state, and the coordination mode of the ligand. Benzoylthiourea derivatives are versatile ligands capable of coordinating as neutral monodentate ligands (typically via the sulfur atom) or as monoanionic bidentate ligands after deprotonation, chelating through the oxygen and sulfur atoms. basjsci.edu.iqmdpi.com This flexibility allows for the formation of various coordination geometries.

Commonly observed geometries for transition metal complexes with related benzoylthiourea ligands include:

Tetrahedral: Often seen with Co(II) and Zn(II) ions. For example, some Co(II) complexes with benzoylthiourea derivatives adopt a tetrahedral geometry. rsc.org

Square Planar: This geometry is characteristic of Cu(II), Ni(II), Pd(II), and Pt(II) complexes. rsc.orgresearchgate.net Magnetic susceptibility studies have confirmed square planar geometry for certain Cu(II) complexes of benzoylthioureas. rsc.org

Octahedral: Can be formed with various transition metals, often involving additional ligands (like water or solvent molecules) to satisfy the six-coordinate geometry. rdd.edu.iq

| Metal Ion | Typical Coordination Geometry | Coordination Mode of Ligand |

|---|---|---|

| Co(II) | Tetrahedral rsc.org | Bidentate (S, O) |

| Ni(II) | Square Planar researchgate.net | Bidentate (S, O) |

| Cu(II) | Square Planar rsc.org | Bidentate (S, O) |

| Zn(II) | Tetrahedral | Bidentate (S, O) |

| Cu(I) | Trigonal Planar / Tetrahedral rsc.orgrdd.edu.iq | Monodentate (S) or Bridging |

Influence of Substituents on Coordination Properties and Complex Stability

The presence and position of substituents on the aromatic rings of benzoylthiourea ligands can significantly influence their coordination properties and the stability of the resulting metal complexes. The 3-fluoro substituent in this compound is expected to exert a notable electronic effect.

Fluorine is a highly electronegative atom, and its presence on the phenyl ring acts as an electron-withdrawing group through the inductive effect (-I effect). This effect can influence the acidity of the N-H protons and the electron density on the donor atoms (S and O).

Acidity and Chelation: The electron-withdrawing nature of the fluorine atom can increase the acidity of the adjacent N-H proton, facilitating its deprotonation. This can lead to more stable chelate formation at lower pH values compared to unsubstituted analogues.

Donor Atom Basicity: By withdrawing electron density, the fluorine substituent can slightly reduce the basicity (and thus the donating ability) of the sulfur and oxygen atoms. However, this effect is often counterbalanced by other factors, such as the chelate effect, which strongly drives complex formation.

The position of the substituent is also crucial. A meta-substituent, as in the 3-fluoro position, primarily exerts an inductive effect, whereas ortho- and para-substituents can also have significant resonance effects. The meta-position generally avoids steric hindrance around the coordination site, which is a common issue with ortho-substituents. rsc.org

Reactivity and Chemical Transformations of 1 Benzoyl 3 3 Fluorophenyl Thiourea

Cyclization and Heterocyclization Reactions

The thiourea (B124793) moiety is a well-established building block for the synthesis of heterocyclic compounds. 1-Benzoyl-3-(3-fluorophenyl)thiourea readily participates in intramolecular and intermolecular cyclization reactions to form stable ring systems containing nitrogen and sulfur, which are significant scaffolds in medicinal and materials chemistry.

This compound serves as a key starting material for synthesizing a variety of five- and six-membered heterocycles.

Thiazolines : The base-catalyzed cyclocondensation of 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas with α-bromoacetone is an effective method for producing 2-(fluorobenzoylimino)-3-(fluorophenyl)-4-methyl-1,3-thiazolines. researchgate.net This reaction proceeds efficiently in an aqueous medium, offering a green and simpler alternative to conventional non-aqueous solvents. researchgate.net The reaction involves refluxing the thiourea with α-bromoacetone and a base like triethylamine. researchgate.net

Thiazolidinones : Thiazolidin-4-ones are synthesized through the cyclization of thiourea derivatives with compounds containing a halo-acetyl group or with thioglycolic acid. researchgate.netnih.gov The reaction of a thiourea with an appropriate imine intermediate, followed by cyclization with thioglycolic acid in the presence of a catalyst like zinc chloride, yields the corresponding thiazolidinone ring system. researchgate.net This versatile synthesis allows for the creation of complex molecules, including spiro-thiazolidinones. researchgate.net

Imidazoles : The reaction of 1-aroyl-3-arylthioureas with carbonyl compounds that have an alpha-hydrogen, in the presence of bromine and triethylamine, leads to the formation of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones. researchgate.net Another route involves the cyclocondensation of N,N'-disubstituted thioureas with oxalyl chloride, which yields imidazole-dione ring systems. nmlindia.org

Quinazolinones : Intramolecular cyclization of appropriately substituted acylthioureas can produce quinazolinone derivatives. For example, base-catalyzed cyclization of 1-(2-haloaroyl)-3-aryl thioureas results in the formation of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. nih.gov Quinazolinones can also be formed from precursors like 1-(4-oxo-2-phenylquinazolin-3(4H)-yl) thiourea, which can be synthesized from benzoyl chloride and anthranilic acid, followed by reaction with thiourea. researchgate.netampp.org

The following table summarizes typical cyclization reactions involving benzoylthiourea (B1224501) precursors.

| Heterocycle | Reagents | Conditions | Yield |

| Thiazoline (B8809763) | α-bromoacetone, triethylamine | Water, reflux | Good |

| Thiazolidinone | Imine intermediate, thioglycolic acid, ZnCl₂ | Dioxane, reflux | Not specified |

| Imidazole-2-thione | α-halocarbonyl compounds, triethylamine | Not specified | Not specified |

| Quinazolinone (Thioxo) | Base (e.g., K₂CO₃) | DMF, heat | Not specified |

The formation of heterocyclic rings from acylthioureas proceeds through distinct mechanistic pathways, primarily involving nucleophilic attack and subsequent cyclization.

For the synthesis of thiazolines from 1-benzoyl-3-arylthioureas and α-halocarbonyl compounds, the proposed mechanism involves the initial formation of an isothiourea intermediate. nih.gov The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole (B1198619) or thiazoline derivative. nih.govacs.org

In the case of base-catalyzed formation of quinazolinones from 1-(2-haloaroyl)-3-aryl thioureas, the reaction is believed to proceed via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The nitrogen atom of the thiourea moiety attacks the carbon atom bearing the halogen on the aroyl ring, leading to cyclization and formation of the quinazolinone skeleton. nih.gov

Reactivity with Electrophiles and Nucleophiles

The reactivity of this compound is governed by the nucleophilic character of its sulfur and nitrogen atoms and the electrophilic character of its carbonyl and thiocarbonyl carbons.

Nucleophilic Reactivity : The sulfur atom is a soft nucleophile and readily attacks electrophilic centers, as seen in the cyclization reactions with α-halo ketones to form thiazolines. researchgate.netnih.gov The nitrogen atoms also exhibit nucleophilic properties, participating in cyclization reactions to form quinazolinones. nih.gov The synthesis of the parent compound itself involves the nucleophilic attack of 3-fluoroaniline (B1664137) on the electrophilic carbon of benzoyl isothiocyanate. researchgate.net

Electrophilic Reactivity : The carbonyl and thiocarbonyl carbons are electrophilic centers susceptible to attack by nucleophiles. Molecular Electrostatic Potential (MEP) analysis of similar benzoylthiourea structures indicates that the regions around the oxygen and sulfur atoms are negative (nucleophilic), while the N-H protons are positive (electrophilic), highlighting sites for hydrogen-bonding interactions and reactivity. researchgate.net

Role as Synthetic Intermediates for Complex Organic Molecules

Owing to their versatile reactivity, 1-aroyl-3-arylthioureas, including this compound, are exceptionally useful as synthetic intermediates. ampp.org They serve as foundational scaffolds for constructing a diverse array of heterocyclic compounds. researchgate.net The ability to undergo cyclization reactions with various reagents allows for the generation of complex molecular architectures such as thiazolines, thiazolidinones, imidazoles, and quinazolinones. researchgate.netresearchgate.netresearchgate.net These heterocyclic products are themselves valuable in medicinal chemistry and materials science, underscoring the pivotal role of the parent thiourea as a versatile building block in multi-step organic synthesis. ampp.org

Surface Adsorption and Interface Chemistry

The study of how molecules like this compound interact with surfaces is crucial, particularly in fields like corrosion inhibition and materials science. ampp.org The presence of heteroatoms (N, S, O) and π-electrons in the aromatic rings allows these molecules to adsorb onto metal surfaces, modifying their properties.

While specific adsorption data for this compound is not extensively documented, the behavior of similar thiourea derivatives in inhibiting metal corrosion has been studied, providing insight into its likely interface chemistry. The adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. acs.org

The thermodynamic viability and nature of the adsorption process are evaluated using key parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).

The Gibbs free energy of adsorption indicates the spontaneity of the process. A negative value for ΔG°ads signifies that the adsorption is spontaneous. The magnitude of ΔG°ads also helps to distinguish between physisorption (involving weak van der Waals forces) and chemisorption (involving covalent bond formation). Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

The following table explains the significance of these thermodynamic parameters.

| Parameter | Symbol | Significance |

| Gibbs Free Energy of Adsorption | ΔG°ads | Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process. |

| Enthalpy of Adsorption | ΔH°ads | Describes the heat change during adsorption. A negative value indicates an exothermic process, while a positive value indicates an endothermic process. |

| Entropy of Adsorption | ΔS°ads | Represents the change in randomness at the solid-liquid interface during adsorption. A positive value suggests increased disorder. |

For various thiourea derivatives, studies have shown that the adsorption is a spontaneous process that can involve a degree of chemical interaction with the surface, as indicated by the thermodynamic data.

Mechanistic Insights into this compound Remain Elusive

A thorough review of available scientific literature reveals a significant gap in the specific mechanistic studies of the chemical compound this compound. While the broader class of benzoylthiourea derivatives has been the subject of various studies, particularly in the field of corrosion inhibition, detailed research focusing exclusively on the electrochemical and spectroscopic behavior of this compound is not presently available in the public domain.

Investigations into analogous compounds often employ a suite of techniques to understand their reactivity and interactions at a molecular level. These methods typically include:

Tafel Polarization: To determine the kinetics of corrosion and the inhibitive action of the compound on anodic and cathodic reactions.

UV-Vis Spectroscopy: To study the formation of inhibitor-metal complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups involved in the adsorption process onto a metal surface.

Raman Spectroscopy: To provide complementary vibrational information about the molecule's interaction with a substrate.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS): To visualize the surface morphology and elemental composition of the protective film formed by the inhibitor.

Despite the utility of these techniques in characterizing similar molecules, specific data tables and detailed research findings from such studies on this compound have not been published. Consequently, a detailed analysis of its reaction mechanisms, supported by electrochemical and spectroscopic evidence, cannot be provided at this time. Further empirical research is required to elucidate the specific chemical transformations and reactivity patterns of this particular compound.

Theoretical and Computational Studies on 1 Benzoyl 3 3 Fluorophenyl Thiourea and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the properties of benzoylthiourea (B1224501) derivatives. These studies provide insights into the molecule's stability, reactivity, and electronic behavior. Typically, calculations are performed using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. bohrium.comresearchgate.netresearchgate.net

Energetic and Geometric Optimization of Molecular Structures

Geometric optimization is a critical first step in computational studies to determine the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on the potential energy surface. bohrium.comrsc.org For benzoylthiourea derivatives, these calculations confirm that the molecular configuration is often stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen (N-H···O), forming a stable six-membered ring. researchgate.netmdpi.com

Studies on related fluorinated benzoylthiourea compounds show that the optimized structures have a good correlation with experimental data obtained from single-crystal X-ray diffraction. researchgate.netmdpi.com Key parameters such as bond lengths, bond angles, and dihedral angles are calculated and compared. For instance, the C=O and C=S bonds are typically oriented in a trans configuration relative to the central C-N bond. nih.gov The planarity and orientation of the phenyl and fluorophenyl rings relative to the central thiourea (B124793) moiety are also determined, which is crucial for understanding intermolecular interactions in a crystal lattice. ajrconline.orgacs.org

Interactive Data Table: Representative Optimized Geometrical Parameters for Benzoylthiourea Derivatives Note: This table is illustrative, based on data from similar benzoylthiourea structures, as specific data for 1-Benzoyl-3-(3-fluorophenyl)thiourea is not available.

Electronic Property Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajrconline.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov For benzoylthiourea derivatives, the HOMO is typically localized over the thiourea group and the phenyl ring, while the LUMO is often distributed over the benzoyl moiety. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). In benzoylthiourea structures, the MEP typically shows negative potential around the electronegative oxygen and sulfur atoms, making them sites for electrophilic attack, while the N-H protons show positive potential. researchgate.netresearchgate.net

Interactive Data Table: Calculated Electronic Properties for a Representative Fluorinated Benzoylthiourea Note: Data is based on a similar structure, 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea, for illustrative purposes. researchgate.net

Molecular Simulation Techniques

Molecular simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking for Predicting Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. unair.ac.id This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. jppres.comnih.gov For benzoylthiourea derivatives, docking studies have been performed against various protein targets, including enzymes like DNA gyrase, urease, and various kinases, to evaluate their potential as antibacterial or anticancer agents. nih.govacs.org

The docking process involves placing the ligand (the thiourea derivative) into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The analysis also reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For example, studies on similar compounds show that the N-H groups and the C=O and C=S moieties of the thiourea backbone frequently participate in hydrogen bonding with amino acid residues in the protein's active site.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. Starting from the best-docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to assess the stability of the key interactions observed in docking. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to see if the complex remains stable throughout the simulation. MD simulations on complexes of thiourea derivatives have shown that stable hydrogen bonds and hydrophobic contacts are maintained, confirming the viability of the binding mode predicted by docking.

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness Descriptors

In the development of new therapeutic agents, in silico methods are instrumental for the early prediction of a compound's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity (ADMET). unair.ac.idbiotech-asia.org For this compound and its related derivatives, computational tools such as SwissADME and pkCSM are frequently utilized to forecast these properties and assess their drug-likeness. unair.ac.iddergipark.org.trjppres.com

Drug-likeness is often evaluated based on established principles like Lipinski's Rule of Five. These guidelines predict the potential for a compound to be orally active in humans. The rules state that a compound is more likely to be membrane permeable and easily absorbed if it has a molecular weight under 500 Daltons, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on various benzoylthiourea derivatives consistently show that these compounds generally adhere to Lipinski's rules, indicating good potential for oral bioavailability. biotech-asia.orgdergipark.org.tr

Pharmacokinetic predictions for N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives, which are structurally similar to the title compound, have been performed to estimate specific ADME parameters. unair.ac.id These analyses predict properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for hepatotoxicity. unair.ac.idnih.gov For instance, computational models can predict high gastrointestinal retention and significant plasma protein binding capacity for certain thiourea derivatives. biotech-asia.org The prediction of whether a compound can cross the blood-brain barrier is crucial, as is the early identification of potential liver toxicity. unair.ac.idnih.gov

The table below summarizes typical drug-likeness and pharmacokinetic descriptors predicted for benzoylthiourea derivatives based on computational models.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule for oral bioavailability. |

| Log P (Lipophilicity) | < 5 | Impacts solubility, permeability, and plasma protein binding. jppres.com |

| Hydrogen Bond Donors | < 5 | Influences binding to target receptors and membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding characteristics. |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. biotech-asia.org |

| Blood-Brain Barrier (BBB) Penetration | Variable (Often Low/No) | Predicts whether the compound can enter the central nervous system. jppres.com |

| Hepatotoxicity | Variable (Often Low/No) | Early prediction of potential liver damage. unair.ac.id |

Validation and Correlation of Computational Predictions with Experimental Data

A critical step in computational drug design is the validation of in silico predictions through correlation with experimental data. scienceopen.com For this compound and its analogues, this typically involves comparing predicted biological activities and physicochemical properties with results obtained from in vitro and in vivo assays. scienceopen.comksu.edu.tr

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a compound within the active site of a biological target, such as an enzyme or receptor. unair.ac.idnih.gov The output of a docking study is often a scoring value, like a Rerank Score (RS) or binding energy (kcal/mol), which estimates the strength of the interaction. A lower, more negative score generally predicts a more potent inhibitory action. unair.ac.id

To validate these predictions, the synthesized compounds are tested in biological assays. For example, the anticancer potential of novel thiourea derivatives has been evaluated using in vitro cell viability tests, such as the MTT assay, on cancer cell lines. ksu.edu.tr These experiments yield quantitative measures of biological activity, most commonly the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). scienceopen.comksu.edu.tr A lower IC50 value indicates greater potency.

A strong correlation is often observed where compounds with the best (i.e., lowest) docking scores also exhibit the most potent biological activity (i.e., lowest IC50 values) in experimental assays. ksu.edu.tr For example, studies on N-(allylcarbamothioyl)-2-chlorobenzamide showed that molecular docking results against specific protein kinases corresponded well with potent IC50 values against breast cancer cells. ksu.edu.tr Similarly, research on other novel derivatives has demonstrated that compounds predicted to be potent via computational methods were subsequently confirmed to have appreciable activity in cell viability experiments, with EC50 values in the low micromolar range. scienceopen.com

The table below illustrates the correlation between computational predictions and experimental outcomes for representative thiourea derivatives.

| Compound Type | Computational Prediction (Binding Score) | Experimental Result (IC50/EC50) | Correlation |

|---|---|---|---|

| Thiourea Derivative A | -108 kcal/mol | 0.64 mM | Strong predicted binding correlates with high experimental potency. researchgate.net |

| Thiourea Derivative B | -67 kcal/mol | 0.44 mM | Favorable binding energy aligns with significant cytotoxic activity. jppres.com |

| Phenyl Ketone Derivative C | High Predicted Affinity | ≤ 13.5 µM | Initial computational screening successfully identified potent compounds. scienceopen.com |

| Thiourea Derivative D | High Binding Affinity | 2.59 µmol.L−1 | Docking results revealed high binding affinity, correlating with good antitumor activity. ksu.edu.tr |

Furthermore, experimental techniques such as X-ray crystallography are used to determine the precise three-dimensional structure of a compound. nih.govacs.org These experimentally determined structures can then be compared with the optimized molecular geometries calculated using theoretical methods like Density Functional Theory (DFT). A high degree of similarity between the experimental and computed structures provides further validation for the accuracy of the computational models being used. ksu.edu.trresearchgate.net

Mechanisms of Biological Activity and Structure Activity Relationships of 1 Benzoyl 3 3 Fluorophenyl Thiourea Derivatives

Anticancer Activity: Molecular Targets and Mechanistic Insights

Derivatives of 1-Benzoyl-3-phenylthiourea have emerged as a significant class of compounds in oncological research due to their demonstrated cytotoxic effects against various cancer cell lines. The specific substitution of a fluorine atom at the meta-position of the phenyl ring, as in 1-Benzoyl-3-(3-fluorophenyl)thiourea, modulates its electronic properties and lipophilicity, influencing its interaction with biological targets. The anticancer activity of these derivatives is not attributed to a single mechanism but rather to a multi-targeted approach involving the inhibition of crucial enzymes, interference with receptor binding, and induction of apoptosis.

The cytotoxic effects of benzoylthiourea (B1224501) derivatives are closely linked to their ability to inhibit enzymes that are vital for the proliferation and survival of cancer cells.

Sirtuin 1 (SIRT1): SIRT1, a class III histone deacetylase, is overexpressed in numerous cancers and plays a role in tumor growth and genomic stability. pensoft.net Consequently, its inhibition is a viable strategy for cancer therapy. pensoft.netui.ac.id N-benzoyl-N'-(4-fluorophenyl)thiourea, a positional isomer of the subject compound, is predicted through in silico studies to act as an inhibitor of the SIRT1 enzyme. unair.ac.id The mechanism of inhibition allows for the over-expression of tumor suppressor genes like p53, which negatively regulates the cell cycle. unair.ac.id While many thiourea-based compounds have been investigated as SIRT1 inhibitors, some short-chain thioamide-based inhibitors have shown instability, questioning their utility. nih.gov However, thiourea-based chemotypes are generally considered more stable. nih.gov

Ribonucleotide Reductase (RNR): RNR is a critical enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts. mdpi.com Its inhibition is a well-established target for anticancer agents. mdpi.com Molecular docking studies on derivatives such as 1-benzoyl-3-methylthiourea have shown that these compounds can act as inhibitors of ribonucleotide reductase, exhibiting lower binding energies than the standard inhibitor, hydroxyurea. unair.ac.id This suggests a potent inhibitory potential for the broader class of benzoylthiourea compounds. unair.ac.id

BRAF (V600E) Protein Kinase: The BRAF protein is a key component of the RAS/MAPK signaling pathway, which is often dysregulated in cancer. The V600E mutation leads to constitutive activation of the kinase, promoting cell proliferation. Certain N,N'-diarylthiourea derivatives have demonstrated promising inhibitory activity against key biological targets including the B-RAF protein. biointerfaceresearch.com Docking studies have shown that these compounds can form hydrogen bonds with key amino acids in the active site of the kinase, such as Asp1046 and Glu885, similar to the action of established inhibitors like Sorafenib. biointerfaceresearch.com

Molecular docking and computational studies have been instrumental in elucidating the interactions between benzoylthiourea derivatives and their biological targets. These studies predict binding affinities and visualize the specific interactions that underpin their inhibitory activity.

For instance, the binding of thiourea (B124793) derivatives to the SIRT1 active site has been studied, with N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives being docked to the SIRT1 enzyme (PDB ID: 4I5I) to predict their binding energy and interaction modes. unair.ac.idresearchgate.net Similarly, docking studies of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea with the K-Ras protein indicated a strong binding affinity within a hydrophobic pocket and the formation of a hydrogen bond with the Glu37 residue. biointerfaceresearch.com

The interaction of thiourea derivatives with kinase domains, such as VEGFR2, has also been characterized by the formation of crucial hydrogen bonds. The thiourea N-H group often interacts with aspartate residues (e.g., Asp1046), while an aniline (B41778) N-H group can interact with glutamate (B1630785) residues (e.g., Glu885), anchoring the inhibitor in the active site. biointerfaceresearch.com

| Derivative Class | Target Receptor/Enzyme | Key Interactions | Predicted Outcome |

| N-benzoyl-N'-(fluorophenyl)thiourea | Sirtuin-1 (SIRT1) | Interaction with histone deacetylase active site | Inhibition of SIRT1, leading to p53 overexpression |

| 1-benzoyl-3-methylthiourea | Ribonucleotide Reductase | Lower binding energy compared to hydroxyurea | Potent enzyme inhibition |

| Diarylthiourea | BRAF / VEGFR2 | Hydrogen bonding with Asp1046 and Glu885 | Inhibition of kinase activity |

| Bis(trifluoromethyl)phenyl)thiourea | K-Ras Protein | Binding in hydrophobic pocket, H-bond with Glu37 | Inhibition of K-Ras signaling |

The cytotoxic potency of benzoylthiourea derivatives is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov The electronic properties of these substituents play a more significant role in cytotoxic activity than lipophilic effects. samipubco.com

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl rings generally enhances anticancer activity. biointerfaceresearch.comnih.gov Substituents such as halogens (Cl, F), trifluoromethyl (-CF3), and cyano (-CN) have been shown to increase cytotoxicity against various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells. nih.gov For example, derivatives with 3,4-dichloro and 4-trifluoromethyl substituents displayed the highest activity in one study, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov The increased acidity of the N-H groups in the presence of electron-withdrawing substituents facilitates stronger hydrogen bonding with target receptors. biointerfaceresearch.com

Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, is a key determinant of activity. A study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs ranked the cytotoxic impact of various halogenated phenyl groups, with the 3-chloro-4-fluoro substituted derivative showing very high activity. nih.gov This highlights the importance of both the type of halogen and its position on the ring.

The general trend for increased cytotoxicity based on phenyl ring substituents in one series was found to be: 4-bromo- < 2-(trifluoromethyl)- < 4-cyano- < 2,3-dichloro- < 4-chloro- < 3-chloro-4-fluoro- < 4-(trifluoromethyl)- < 3,4-dichloro-. nih.gov This demonstrates that specific substitution patterns, particularly di-substitution with electron-withdrawing groups, are highly effective at enhancing the anticancer properties of the thiourea scaffold. nih.gov

Antimicrobial and Antifungal Activity: Mechanistic Underpinnings

Thiourea derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial and antifungal properties. researchgate.netresearchgate.net The structural features of this compound, namely the thiourea core and the fluorine substituent, are crucial to its antimicrobial action.

The antimicrobial efficacy of this class of compounds is a result of the synergistic contribution of its core structure and specific substitutions.

Thiourea Moiety: The thiourea backbone (-NH-C(S)-NH-) is a key pharmacophore. The sulfur and nitrogen atoms are capable of forming stable complexes with metal ions, which can be essential for microbial enzyme function. Furthermore, the C=S, C=O, and N-H groups can be easily protonated, allowing them to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the surface of bacterial membranes, potentially disrupting membrane integrity and function. nih.gov

Fluorine Substitution: The incorporation of fluorine atoms into a molecule can profoundly affect its biological activity. researchgate.net In the context of antimicrobial action, fluorine substitution enhances the molecule's properties in several ways:

Enhanced Binding Affinity: The high electronegativity and polarizability of the C-F bond can lead to improved binding to target receptors within the microbe. nih.govnih.gov

Metabolic Stability: The presence of a trifluoromethyl group, in particular, can increase the metabolic stability of a compound, prolonging its active duration. nih.gov

Studies have shown a direct correlation between the degree and position of fluorination and antimicrobial spectrum. For example, benzoylthiourea derivatives with a single fluorine atom on the phenyl ring exhibited the best antibacterial effect, whereas compounds with three fluorine atoms showed the most potent antifungal activity. researchgate.netnih.gov

The potency of antimicrobial agents is often governed by a delicate balance of lipophilicity and electronic characteristics, which determine the compound's ability to reach its target and interact effectively.

Lipophilicity: As mentioned, increased lipophilicity due to fluorine substitution is a critical factor for antimicrobial potency. researchgate.net It enhances the rate of penetration through the cell membrane, allowing the compound to reach its intracellular target. researchgate.net The bacterial cell membrane acts as a lipid barrier, and a certain degree of lipophilicity is necessary for a compound to traverse it. researchgate.net However, an optimal lipophilicity/hydrophilicity ratio is required, as excessive lipophilicity can sometimes hinder bioavailability or lead to non-specific binding. mdpi.com

Electronic Properties: The electronic nature of the substituents on the aromatic rings influences the molecule's reactivity and binding capabilities. The presence of electron-withdrawing groups, such as fluorine, can increase the antibacterial activity, especially when located at the meta- or para-positions. nih.gov These groups modulate the electron distribution across the molecule, which can strengthen interactions with microbial targets, such as enzymes like E. coli DNA gyrase B. researchgate.netnih.gov Molecular docking studies have been used to predict the binding affinity of fluorinated benzoylthiourea derivatives to bacterial enzymes, correlating docking scores with experimentally observed antimicrobial activity. researchgate.netnih.gov

Enhanced Biological Activity through Metal Complexation

The biological activity of benzoylthiourea derivatives, including this compound, can be significantly enhanced through coordination with metal ions. Research into the coordination chemistry of thiourea derivatives has revealed that the formation of metal complexes often leads to more potent biological effects compared to the free ligand. This potentiation is explained by established principles such as Tweedy's chelation theory.

Increased lipophilicity allows the molecule to more easily permeate the lipid layers of microbial cell membranes. rsc.org This improved transport into the cell facilitates interaction with intracellular targets, thereby amplifying its biological effect. For instance, studies on N-(p-methylphenyl)-N′-benzoyl thiourea and its Cu(II) complex demonstrated that the metal complex exhibited higher antibacterial activity than the acylthiourea ligand alone, a phenomenon attributed to the complex's enhanced ability to cross the cell membrane. rsc.org Similarly, various palladium(II) and ruthenium(II) complexes of benzoylthiourea derivatives have shown greater cytotoxic activity against tumor cells than the free ligands, indicating that metal-ligand binding is a crucial factor for enhancing bioactivity. nih.govnih.gov

The geometry and stability of the resulting complex also play a role. Benzoylthiourea ligands can coordinate in different modes, often acting as bidentate ligands binding through the sulfur and oxygen atoms, which creates a stable chelate ring structure that can effectively interact with biological macromolecules. nih.govchemrj.org

Comparative Antimicrobial Activity of Benzoylthiourea Ligands and Metal Complexes

| Compound/Complex | Organism | Biological Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-benzoylthiourea Ligand (L2) | Staphylococcus aureus | 1.56 - 12.5 | chemrj.org |

| Cu(II) Complex of L2 | Staphylococcus aureus | 1.56 - 25 (MBC) | chemrj.org |

| Ag(I) Complex of L2 | Staphylococcus aureus | 1.56 - 25 (MBC) | chemrj.org |

| N-((4-methoxyphenyl)carbamothioyl)benzamide (L1) | Candida albicans | 125 | nih.gov |

| [Ru(η6-p-cymene)(L1)Cl2] (C1) | Candida albicans | 62.5 | nih.gov |

Antioxidant Activity: Free Radical Scavenging Properties

The thiourea scaffold is recognized for its antioxidant capabilities, primarily through its ability to scavenge free radicals. Derivatives of 1-benzoyl-3-phenylthiourea have demonstrated significant potential in neutralizing harmful reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. The antioxidant capacity of these compounds is typically evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. Research on various thiourea derivatives has shown promising results. For example, a study on 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) highlighted their ability to quench DPPH and ABTS radicals, with DPTU showing stronger activity. hueuni.edu.vn The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the initial free radicals. A lower IC50 value corresponds to a higher antioxidant activity. The presence and position of substituents on the aromatic rings can significantly influence the radical scavenging potential.

Antioxidant Activity (IC50) of Selected Thiourea Derivatives

| Compound | DPPH Scavenging IC50 (mM) | ABTS Scavenging IC50 (mM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | hueuni.edu.vn |

Mechanism of Action in Reactive Oxygen Species Scavenging

The principal mechanism by which thiourea derivatives scavenge reactive oxygen species is through Hydrogen Atom Transfer (HAT). hueuni.edu.vn This process involves the donation of a hydrogen atom from the thiourea molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction. The key structural feature enabling this activity is the presence of N-H bonds within the thiourea backbone (-NH-C(S)-NH-).

The protons attached to the nitrogen atoms are susceptible to abstraction by free radicals. Computational and experimental studies have confirmed that the HAT mechanism is kinetically preferred over other pathways like single electron transfer (SET). hueuni.edu.vn The stability of the resulting thiouyl radical after hydrogen donation is a critical factor in the efficiency of the scavenging process.

Other Bioactivity Pathways (e.g., Antiviral, Herbicidal) Based on Molecular Interactions

Beyond antimicrobial and antioxidant effects, the molecular framework of 1-benzoyl-3-phenylthiourea lends itself to other biological activities, including antiviral and herbicidal actions. nih.govresearchgate.net These activities are rooted in the specific molecular interactions between the thiourea derivative and key biological targets like enzymes or proteins within a virus or plant.

Antiviral Activity: Thiourea derivatives have been identified as a promising class of antiviral agents. nih.gov Their mechanism of action can vary depending on the specific virus. For instance, some chiral thiourea derivatives containing an α-aminophosphonate moiety have shown potent activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net The proposed mechanism involves the inhibition of viral replication and assembly. These compounds may interfere with the polymerization of the viral capsid protein, a crucial step for forming new virus particles. mdpi.com Furthermore, some derivatives have been investigated as non-nucleoside inhibitors of reverse transcriptase, a key enzyme in retroviruses like HIV. nih.gov The ability of the benzoylthiourea structure to form hydrogen bonds and engage in hydrophobic interactions allows it to bind to active or allosteric sites on viral enzymes, disrupting their function.

Herbicidal Activity: Certain N-acylthiourea derivatives have demonstrated notable herbicidal properties. tandfonline.com The primary molecular target for many of these compounds is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). tandfonline.com This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an excellent target for selective herbicides. N-(o-fluorophenoxyacetyl)thiourea derivatives, for example, have shown herbicidal effects against weeds like Amaranthus retroflexus L. nih.gov By binding to the AHAS enzyme, these thiourea compounds inhibit its activity, leading to a deficiency in essential amino acids, which ultimately halts plant growth and leads to death. tandfonline.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the enzyme's active site, guiding the design of more potent herbicidal agents. tandfonline.com

Future Research Directions and Broader Academic Impact

Rational Design and Synthesis of Advanced Thiourea (B124793) Scaffolds with Tuned Properties

Future research will increasingly focus on the rational design and synthesis of novel thiourea scaffolds with precisely tailored properties for specific applications. This involves moving beyond serendipitous discovery to a more targeted approach based on a deep understanding of structure-activity relationships. Key areas of advancement will include:

Modulating Steric and Electronic Effects: The biological activity and catalytic efficiency of thiourea derivatives can be fine-tuned by altering their steric and electronic properties. For instance, the introduction of bulky substituents can enhance selectivity, while the modification of electronic properties through the addition of electron-withdrawing or electron-donating groups can modulate binding affinities to biological targets. organic-chemistry.org Studies on glutamate (B1630785) thiourea derivatives, designed as bioisosteres of urea-based compounds, have shown that such rational modifications can yield high-affinity ligands for specific targets like the prostate-specific membrane antigen (PSMA). nih.gov

Enhancing Physicochemical Properties: A significant challenge in drug development is achieving optimal physicochemical properties, such as solubility. Future synthetic strategies will focus on creating water-soluble thiourea ligands, for example, by incorporating functional groups like carboxylic acids. organic-chemistry.org This not only improves bioavailability for therapeutic applications but also facilitates their use in greener catalytic processes, such as reactions in aqueous media. organic-chemistry.org

Fragment-Based Design: The use of fragment-based virtual screening strategies is a promising approach to discover novel inhibitors with unique scaffolds. nih.gov This method allows for the de novo design of thiourea derivatives tailored to the active site of specific enzymes, leading to the rapid discovery of potent and selective compounds. nih.gov

Integration of Multi-Omics and High-Throughput Screening in Discovery Pipelines

To accelerate the discovery and development of new thiourea-based agents, the integration of modern high-throughput and data-intensive methodologies is crucial. This involves combining large-scale screening with comprehensive biological data to build a holistic understanding of compound effects.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of thiourea derivatives against various biological targets. biointerfaceresearch.com This approach has been instrumental in identifying lead compounds with promising activities. Future efforts will likely involve the miniaturization of assays and the use of fluorescence-based detection for even more efficient screening. nih.gov

Multi-Omics Approaches: The integration of multi-omics platforms—such as genomics, proteomics, and metabolomics—provides unprecedented insight into the mechanisms of action of thiourea derivatives. nih.gov By analyzing changes across different biological layers (DNA, proteins, metabolites) upon treatment with a compound, researchers can identify novel targets, understand complex cellular responses, and discover potential biomarkers for efficacy. nih.gov These high-dimensional datasets create cellular and sub-cellular interaction network atlases that serve as a rich environment for data mining and revealing new disease pathways. nih.gov This systems-level perspective is essential for developing more effective and safer therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Modalities

While thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects, there remains vast potential for discovering new therapeutic applications. mdpi.comdergipark.org.tr

Novel Enzyme Inhibition: Thiourea derivatives have shown inhibitory activity against a variety of enzymes, including ureases, cholinesterases (AChE and BChE), tyrosinase, and fructose-1,6-bisphosphate aldolase. nih.govdergipark.org.trnih.gov Future research will aim to identify novel enzyme targets. Molecular docking and quantitative structure-activity relationship (QSAR) models are powerful computational tools that can predict binding affinities and guide the synthesis of derivatives for new targets. nih.govbiointerfaceresearch.com

Targeting Multiple Pathways in Oncology: In cancer therapy, thiourea derivatives have demonstrated the ability to target multiple pathways involved in carcinogenesis, such as angiogenesis and cell signaling. mdpi.combiointerfaceresearch.com Compounds have shown inhibitory effects on key targets like vascular endothelial growth factor receptor 2 (VEGFR2) and B-RAF. biointerfaceresearch.com The future lies in developing multi-target agents that can simultaneously modulate several oncogenic pathways, potentially leading to more potent and durable anti-cancer effects.

Expanding Therapeutic Areas: The structural versatility of the thiourea scaffold makes it a valuable building block for designing drug candidates for a wide array of diseases. biointerfaceresearch.com Beyond cancer, research is exploring their potential in treating neurodegenerative diseases, tuberculosis, and viral infections like HCV. nih.govnih.gov For example, the thiourea moiety is found in compounds developed for Parkinson's disease. nih.gov

Applications in Catalysis and Materials Science Beyond Biological Contexts

The utility of 1-Benzoyl-3-(3-fluorophenyl)thiourea and related compounds extends beyond pharmacology into the realms of catalysis and materials science, where their unique chemical properties can be harnessed for diverse applications.

Homogeneous and Heterogeneous Catalysis: Thiourea derivatives serve as highly effective ligands in transition-metal catalysis. organic-chemistry.org Their ability to coordinate with metals like palladium has been exploited in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura reaction. organic-chemistry.org A key area of future research is the development of recyclable catalytic systems. Water-soluble thiourea ligands can be used to stabilize palladium nanoparticles in aqueous media, creating air- and moisture-stable catalysts that can be reused multiple times without significant loss of activity. organic-chemistry.org

Corrosion Inhibition: Certain thiourea derivatives are effective corrosion inhibitors, particularly in acidic environments. nih.govanalis.com.my They function by adsorbing onto a metal surface and blocking active sites. analis.com.my Future work will focus on designing more robust and environmentally friendly corrosion inhibitors based on the thiourea scaffold for industrial applications.

Sensors and Materials: The ability of the thiourea group to bind strongly with heavy metal ions has led to its use in chemical sensors. nih.govanalis.com.my Thiourea-based fluorescent sensors have been developed for the detection of toxic heavy metals such as mercury (Hg²⁺). nih.govanalis.com.my Furthermore, metal complexes of thiourea derivatives are being investigated as semi-organic materials with potential applications in electronics and magnetic materials. sphinxsai.comanalis.com.my

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzoyl-3-(3-fluorophenyl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between benzoyl isothiocyanate and 3-fluoroaniline. Key parameters include temperature control (0–5°C to prevent side reactions) and solvent selection (e.g., dry THF or dichloromethane). Purification is typically achieved via recrystallization using ethanol/water mixtures, yielding ~70–85% purity. Characterization involves FT-IR (C=S stretch at ~1250 cm⁻¹) and NMR (distinct NH proton signals at δ 10–12 ppm) .

Q. How can the structural and electronic properties of this compound be systematically characterized?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between benzoyl and fluorophenyl groups, critical for understanding steric effects .

- DFT calculations : Predict electronic distribution, highlighting the electron-withdrawing effect of the fluorine substituent on the thiourea backbone .

- Spectroscopy : UV-Vis (λmax ~270 nm) and fluorescence emission (if applicable) assess π-π* transitions influenced by substituents .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC determination) against Gram-positive/negative strains .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA-based) to study mechanism .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in hydrogen-bonding networks and supramolecular assembly?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N–H···S and C–H···O interactions, forming pseudo-aromatic stacks. For example, in 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea, a quasi-aromatic ring via N–H···S bonds stabilizes the lattice . Comparative analysis of fluorophenyl vs. methoxyphenyl derivatives quantifies steric hindrance effects on packing efficiency .

Q. How can conflicting reports on biological activity (e.g., antibacterial vs. anticancer) be reconciled?

- Methodological Answer :

- Dose-response profiling : Assess activity across concentrations (e.g., 1–100 µM) to identify therapeutic windows .

- Structural analogs : Compare with 1-benzoyl-3-(4-hydroxyphenyl)thiourea to isolate fluorine’s role in membrane permeability vs. target binding .

- Proteomics : Use pull-down assays or SILAC to identify protein targets specific to the fluorophenyl moiety .

Q. What experimental strategies validate the compound’s metal coordination behavior and catalytic potential?

- Methodological Answer :

- Titration studies : Monitor UV-Vis or fluorescence quenching upon addition of Cu²⁺/Zn²⁺ ions to confirm thiourea-metal binding .

- Catalytic assays : Test Suzuki-Miyaura coupling efficiency when complexed with Pd(0), comparing turnover numbers (TON) with non-fluorinated analogs .